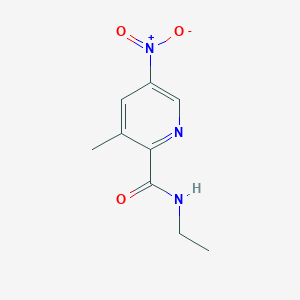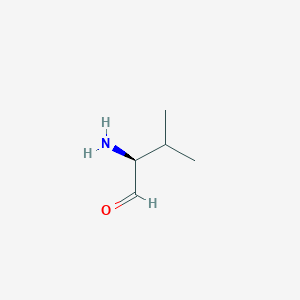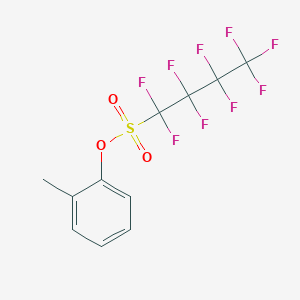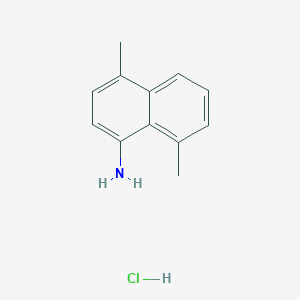
4,8-Dimethylnaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H13N.ClH. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 4th and 8th positions and an amine group at the 1st position, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnaphthalen-1-amine hydrochloride typically involves the nitration of 4,8-dimethylnaphthalene, followed by reduction to form the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or recrystallization techniques to achieve the desired quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,8-Dimethylnaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylnaphthalen-1-amine hydrochloride
- 8-Methylnaphthalen-1-amine hydrochloride
- Naphthalen-1-amine hydrochloride
Uniqueness
4,8-Dimethylnaphthalen-1-amine hydrochloride is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
4,8-dimethylnaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N.ClH/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12;/h3-7H,13H2,1-2H3;1H |
Clave InChI |
KCNJYWVWQUCPMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC=C2N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


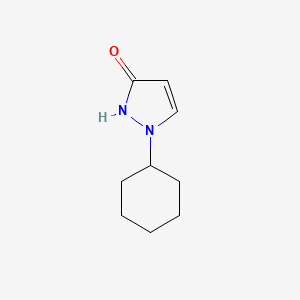
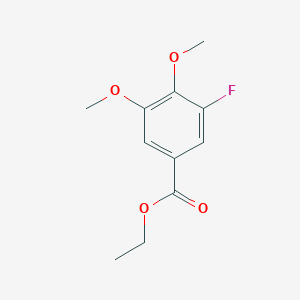
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
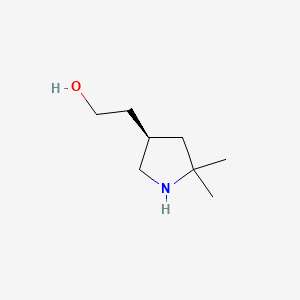
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
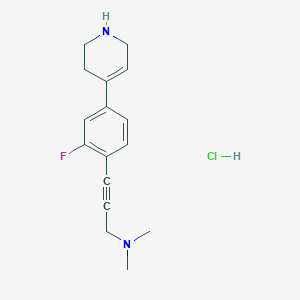
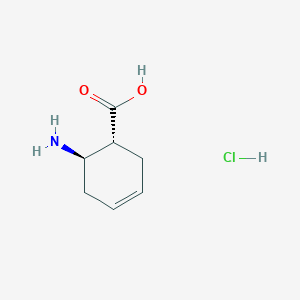
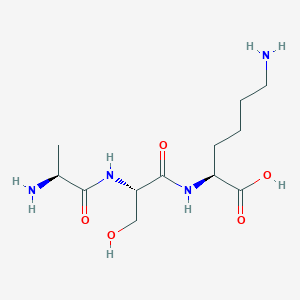
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)

